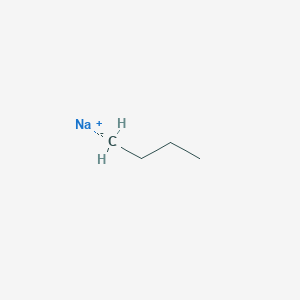
Sodium, butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C₄H₉Na . It is a white solid that is highly reactive and primarily used in specialized academic research. The compound is known for its strong basicity and polymeric nature .
準備方法
Synthetic Routes and Reaction Conditions: Sodium butyl is typically synthesized from butyllithium and sodium tert-butoxide . The reaction involves the exchange of lithium with sodium, resulting in the formation of sodium butyl . The reaction conditions usually require an inert atmosphere to prevent the highly reactive sodium butyl from reacting with moisture or oxygen in the air.
Industrial Production Methods: Due to its specialized nature, sodium butyl is not produced on an industrial scale. It is mainly prepared in laboratory settings for research purposes. The synthesis involves handling highly reactive reagents and requires stringent safety measures to prevent unwanted reactions.
化学反応の分析
Types of Reactions: Sodium butyl undergoes various types of reactions, including:
Substitution Reactions: It reacts with alkylbenzene or allylbenzene compounds to form new organosodium compounds.
Metathesis Reactions: It reacts with 1-bromonaphthalene to produce 1-sodiumnaphthalene and 1-bromobutane.
Common Reagents and Conditions:
Reagents: Common reagents include alkylbenzene, allylbenzene, and 1-bromonaphthalene.
Conditions: These reactions typically require an inert atmosphere and low temperatures to prevent decomposition of the highly reactive sodium butyl.
Major Products:
Benzylsodium: Formed from the reaction with toluene.
1-Sodiumnaphthalene: Formed from the reaction with 1-bromonaphthalene.
科学的研究の応用
Sodium butyl is primarily used in academic research due to its highly reactive nature. Some of its applications include:
Organometallic Chemistry: It is used to study the properties and reactions of organosodium compounds.
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
作用機序
The mechanism of action of sodium butyl involves its strong basicity and nucleophilicity. The sodium-carbon bond in sodium butyl has significant ionic character, with a negative charge on the carbon atom . This makes it highly reactive towards electrophiles, facilitating various substitution and metathesis reactions. The compound’s reactivity is also influenced by its polymeric nature, which can affect its solubility and interaction with other molecules .
類似化合物との比較
Butyllithium: Like sodium butyl, butyllithium is a highly reactive organometallic compound used in organic synthesis.
Butylpotassium: Another similar compound, butylpotassium, shares similar reactivity but is less commonly used due to its even higher reactivity and handling difficulties.
Uniqueness: Sodium butyl is unique in its specific reactivity and applications in academic research. Its strong basicity and nucleophilicity make it a valuable tool for studying organosodium chemistry and facilitating complex organic syntheses .
特性
CAS番号 |
3525-44-8 |
|---|---|
分子式 |
C4H9Na |
分子量 |
80.10 g/mol |
IUPAC名 |
sodium;butane |
InChI |
InChI=1S/C4H9.Na/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
InChIキー |
IJLPNKIVCXEQPA-UHFFFAOYSA-N |
正規SMILES |
CCC[CH2-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)
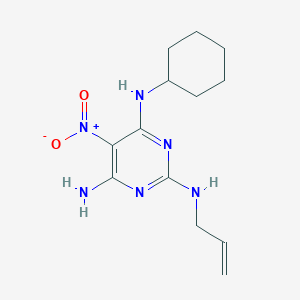
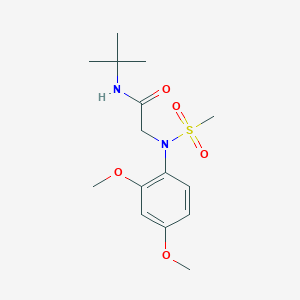
![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
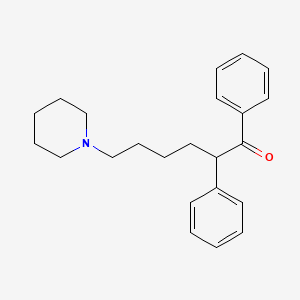
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
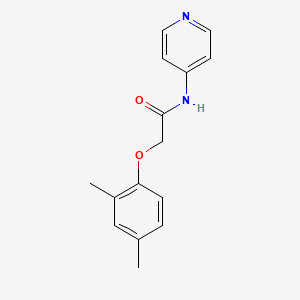

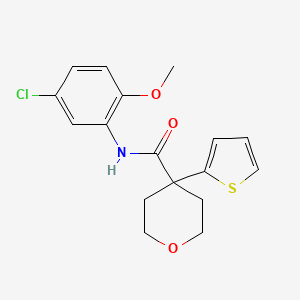
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
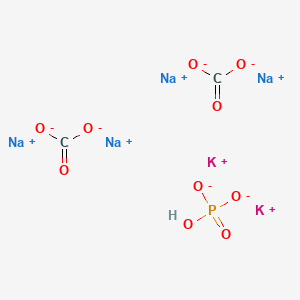
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)

